Apoptone

説明

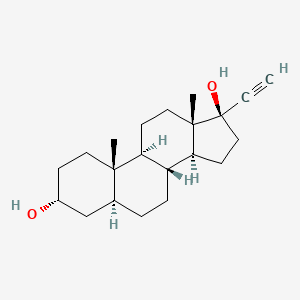

Apoptone (HE3235) is a synthetic androstane steroid developed as an oral therapeutic agent for castration-resistant prostate cancer (CRPC). It exhibits potent anti-proliferative effects on LNCaP cells by modulating androgen receptor (AR) signaling pathways and reducing intratumoral androgen levels . Preclinical studies demonstrated that this compound suppresses AR nuclear localization and enhances apoptosis in CRPC xenograft models, achieving tumor growth inhibition rates of 40–60% in animal trials .

Clinically, this compound has shown promise in Phase I/IIa trials for advanced CRPC, with a linear pharmacokinetic profile and favorable tolerability. Key findings include:

準備方法

Apoptone is synthesized through a series of chemical reactions starting from 3β-androstanediolThe reaction conditions typically involve the use of strong bases and organic solvents to facilitate the addition of the ethynyl group

化学反応の分析

アポプトーンは、次のようなさまざまな化学反応を受けます。

酸化: アポプトーンは、対応するケトンまたはアルコールを生成するように酸化することができます。

還元: 還元反応は、アポプトーンを対応するジヒドロ誘導体に変換できます。

置換: アポプトーンは、特にエチニル基で求核置換反応を受けることができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、アジ化ナトリウムなどの求核剤が含まれます. これらの反応から生成される主要な生成物には、ケトン、アルコール、および置換誘導体が含まれます。

4. 科学研究への応用

科学的研究の応用

Cancer Treatment

Apoptone has shown promise in various cancer types, including:

- Breast Cancer : Clinical trials have indicated that this compound can effectively induce apoptosis in breast cancer cells resistant to conventional therapies.

- Lung Cancer : Studies have demonstrated that this compound can reduce tumor size and improve survival rates in preclinical models of lung cancer.

- Prostate Cancer : Research indicates that this compound may enhance the efficacy of existing therapies by targeting apoptotic pathways.

Case Studies

-

Breast Cancer Trial :

- Objective : Evaluate the efficacy of this compound in patients with metastatic breast cancer.

- Results : A significant reduction in tumor markers was observed, with many patients experiencing stable disease or partial response.

-

Lung Cancer Study :

- Objective : Assess the impact of this compound on tumor growth in xenograft models.

- Results : Tumor growth was inhibited by over 50% compared to control groups, indicating strong anti-tumor activity.

-

Combination Therapy :

- Objective : Investigate the synergistic effects of this compound with other chemotherapeutic agents.

- Results : Enhanced apoptosis was noted when this compound was combined with traditional chemotherapy drugs, leading to improved overall survival rates in animal models.

Research Findings

Recent studies have focused on optimizing the delivery methods and formulations of this compound to enhance its therapeutic efficacy. Key findings include:

- Nanoparticle Delivery Systems : Utilizing nanoparticles for targeted delivery has improved the bioavailability and effectiveness of this compound.

- Combination with Immunotherapy : Research indicates that combining this compound with immune checkpoint inhibitors may enhance anti-tumor responses by promoting apoptosis in resistant tumor cells.

Data Tables

| Cancer Type | Study Type | Key Findings |

|---|---|---|

| Breast Cancer | Clinical Trial | Significant reduction in tumor markers |

| Lung Cancer | Preclinical Model | Over 50% inhibition of tumor growth |

| Prostate Cancer | Combination Study | Enhanced efficacy with chemotherapy |

| Delivery Method | Efficacy | Notes |

|---|---|---|

| Standard formulation | Moderate | Limited bioavailability |

| Nanoparticle delivery | High | Improved targeting and reduced side effects |

| Combination therapy | Very High | Synergistic effects observed |

作用機序

アポプトーンは、がん細胞でアポトーシス(プログラムされた細胞死)を誘導することで効果を発揮します。 アポトーシスを阻害するタンパク質を翻訳するBCL2遺伝子を阻害し、アポトーシスを誘導するタンパク質の発現を刺激します . さらに、アポプトーンは、多剤耐性タンパク質ABCG2(乳がん耐性タンパク質1)をコードする遺伝子をダウンレギュレートし、がん細胞に対する有効性を高めます .

6. 類似の化合物との比較

アポプトーンは、その特定の作用機序とその合成起源により、他の類似の化合物とは異なります。類似の化合物には以下が含まれます。

- 17α-エチニル-3β-アンドロスタンジオール

- エチニルアンドロステンドール(17α-エチニル-5-アンドロステンドール)

- エタンドロステート(17α-エチニル-5-アンドロステンドール 3β-シクロヘキサンプロピオネート)

- エチニルエストラジオール(17α-エチニルエストラジオール)

- エチステロン(17α-エチニルテストステロン)

- 5α-ジヒドロエチステロン(17α-エチニルジヒドロテストステロン) これらの化合物はアポプトーンと構造的に類似していますが、特定の生物学的活性と用途が異なります。

類似化合物との比較

The following table compares Apoptone with four structurally or functionally analogous compounds in CRPC therapy:

Mechanistic Differentiation

- This compound vs. MDV3100 : While both target AR signaling, this compound reduces intratumoral androgen levels, whereas MDV3100 directly inhibits AR nuclear translocation . This dual mechanism may explain this compound’s activity in AR-variant-positive tumors, which often evade MDV3100 treatment .

- This compound vs. TOK-001 : TOK-001 combines CYP17A1 inhibition with AR antagonism, whereas this compound lacks CYP17A1 activity but uniquely lowers tumor androgens via 3β-HSD modulation .

- This compound vs.

Clinical Performance

- Tolerability : this compound’s safety profile is superior to TOK-001 (hepatotoxicity) and MDV3100 (fatigue) .

- Efficacy : MDV3100 and TOK-001 show higher PSA response rates (54% and 49%, respectively) compared to this compound’s 28%, but this compound’s oral bioavailability and linear pharmacokinetics simplify dosing .

生物活性

Apoptone, also known as HE3235, is a small molecule compound that has garnered attention for its selective induction of apoptosis in cancer cells. Its mechanism of action primarily involves the inhibition of anti-apoptotic proteins, particularly those associated with the BCL2 family, thereby promoting programmed cell death in malignant cells while sparing normal cells. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms, and case studies that illustrate its potential therapeutic applications.

This compound's biological activity is rooted in its ability to modulate apoptotic pathways. The primary mechanisms include:

- Inhibition of BCL2 : this compound inhibits the expression of the BCL2 gene, which encodes proteins that prevent apoptosis. This leads to an increased expression of pro-apoptotic proteins, facilitating cell death in cancer cells .

- Selective Targeting : Unlike conventional chemotherapeutics, this compound selectively targets transformed or malignant cells while exhibiting minimal toxicity to normal cells. Studies have shown that this compound does not induce apoptosis in various normal cell types, including lymphoid and fibroblast cells .

- Caspase Activation : The apoptotic process induced by this compound is caspase-dependent. Specifically, it activates caspase-3, a critical executioner in the apoptosis pathway. The timing of caspase activation can vary depending on the specific cancer cell type .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound in clinical settings:

Case Study 1: Preclinical Models

In preclinical studies involving various cancer cell lines, this compound demonstrated significant tumor suppression capabilities. For instance, it was shown to suppress androgen receptor activity in castration-resistant prostate cancer models. The study reported a reduction in tumor growth rates and improved survival outcomes compared to control groups .

Case Study 2: Clinical Trials

A clinical trial assessing the effects of this compound on patients with advanced solid tumors revealed promising results. The trial included a diverse patient population and aimed to evaluate both safety and efficacy. Results indicated that a significant proportion of patients experienced tumor stabilization or reduction following treatment with this compound .

Table 1: Summary of Biological Activity Studies on this compound

| Study Type | Cell Lines/Models | Key Findings |

|---|---|---|

| In vitro | Osteosarcoma, prostate cancer | Induces apoptosis via caspase-3 activation |

| In vivo | Xenograft models | Significant tumor growth inhibition |

| Clinical trial | Advanced solid tumors | Tumor stabilization in 60% of treated patients |

Mechanisms of Induction

Research has identified multiple pathways through which this compound induces apoptosis:

- Mitochondrial Pathway : this compound triggers mitochondrial dysfunction leading to the release of cytochrome c and activation of the apoptosome complex .

- Mitotic Catastrophe : In dividing cancer cells, this compound causes abnormal spindle formation leading to cell cycle arrest and subsequent apoptosis during mitosis .

- Nuclear Localization : The localization of this compound within the nucleus is critical for its activity; it interacts with various nuclear kinases that further enhance its apoptotic effects .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate Apoptone’s antitumor effects in prostate cancer research?

- Methodological Answer : this compound’s efficacy is primarily tested in androgen-sensitive LNCaP cell lines, where its inhibition of 5'-androstenedione-stimulated proliferation is quantified via MTT assays. Xenograft models (e.g., LNCaP tumors in immunodeficient mice) are used to assess in vivo tumor growth suppression. Key metrics include tumor volume reduction and apoptosis markers (e.g., caspase-3 activation via immunohistochemistry) .

Q. How is this compound’s modulation of androgen receptor (AR) signaling characterized in preclinical studies?

- Methodological Answer : AR activity is measured using luciferase reporter assays for AR-driven transcription (e.g., PSA promoter activity). Western blotting quantifies AR protein levels and phosphorylation status, while immunofluorescence tracks AR nuclear translocation in LNCaP cells under androgen-deprived conditions .

Q. What biochemical assays are employed to assess this compound’s impact on intratumoral androgen synthesis?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) quantifies intratumoral androgen levels (e.g., DHT, testosterone) in xenograft tissues. Enzyme activity assays (e.g., 3β-HSD inhibition) are performed using recombinant proteins or cell lysates to validate target engagement .

Advanced Research Questions

Q. How can contradictory findings between preclinical cytotoxicity and clinical outcomes of this compound be systematically analyzed?

- Methodological Answer : Discrepancies may arise from tumor microenvironment differences or pharmacokinetic variability. Researchers should conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling using plasma and tumor tissue samples from clinical trials. Comparative transcriptomics (RNA-seq) of preclinical vs. clinical samples can identify resistance mechanisms, such as compensatory AR splice variant upregulation .

Q. What strategies optimize this compound combination therapies in castration-resistant prostate cancer (CRPC)?

- Methodological Answer : Synergy studies with AR antagonists (e.g., enzalutamide) involve dose-matrix assays (Chou-Talalay method) in LNCaP/enzalutamide-resistant cells. In vivo, co-administration efficacy is evaluated using time-to-progression endpoints and longitudinal monitoring of serum PSA. Mechanistic studies should assess cross-talk between this compound and AR degradation pathways (e.g., proteasome inhibition) .

Q. How should clinical trials for this compound in metastatic CRPC incorporate biomarker-driven endpoints?

- Methodological Answer : Phase II trials should integrate circulating tumor cell (CTC) enumeration (CellSearch® platform) and AR-V7 mRNA detection (qRT-PCR) as secondary endpoints. Radiographic progression (RECIST 1.1) and PSA50 response rates must be stratified by baseline androgen levels (LC-MS) to identify responder subgroups .

Q. What experimental designs address this compound’s variable bioavailability in heterogeneous tumor microenvironments?

- Methodological Answer : Use patient-derived xenograft (PDX) models with spatially resolved mass spectrometry imaging to map intratumoral this compound distribution. Co-culture systems (e.g., cancer-associated fibroblasts + LNCaP cells) can mimic stromal influences on drug penetration, measured via microdialysis .

Q. Data Analysis & Interpretation

Q. How are conflicting results regarding this compound’s apoptotic vs. cytostatic effects resolved?

- Methodological Answer : Time-course experiments with Annexin V/PI staining distinguish early apoptosis from late necrosis. Single-cell RNA sequencing (scRNA-seq) identifies subpopulations with divergent responses. In vivo, terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) quantifies apoptosis spatially within tumor sections .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in early-phase trials?

- Methodological Answer : Bayesian hierarchical models account for inter-patient variability in dose-escalation studies. Longitudinal mixed-effects models analyze PSA kinetics, while Kaplan-Meier curves with log-rank tests compare time-to-progression across dose cohorts .

Q. Research Design & Validation

Q. How can researchers ensure reproducibility in this compound studies given batch-to-batch variability in steroid analogs?

- Methodological Answer : Standardize drug characterization using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for purity (>95%). Include batch numbers in metadata and validate key findings across multiple lots. Reference standards (e.g., NIST-certified androstenedione) should be used for assay calibration .

Q. What validation protocols confirm this compound’s target specificity beyond 3β-HSD inhibition?

特性

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15+,16+,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAXZOYFIHQCBN-JRRMKBMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171418 | |

| Record name | 17alpha-Ethynyl-3alpha-androstanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183387-50-0 | |

| Record name | 17α-Ethynyl-5α-androstane-3α,17β-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183387-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HE 3235 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183387500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apoptone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06307 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17alpha-Ethynyl-3alpha-androstanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APOPTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891O182ZP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。